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Compound of Interest

3-Amino-2-hydroxy-5-
Compound Name:
methylhexanoic acid

CAS No.: 62023-30-7

Cat. No.: B1216889

Get Quote

Executive Summary

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA), also known as Amastatin Acid, is a
non-proteinogenic amino acid and the pharmacophore of the aminopeptidase inhibitor
Amastatin. Its structural integrity, specifically the (2S, 3R) stereochemistry, is critical for
biological activity.

This technical guide provides a definitive reference for the spectroscopic characterization of
AHMHA. It synthesizes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) spectroscopy to establish a multi-modal validation protocol. This guide
is designed for medicinal chemists and analytical scientists requiring rigorous identification
standards during the synthesis or isolation of aminopeptidase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Property Data
(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic
IUPAC Name _
acid
Common Name AHMHA; Amastatin Acid; Norstatine derivative
73397-20-3 (General), 910891-85-9 (Specific
CAS Number
Isomer)
Molecular Formula
Molecular Weight 161.20 g/mol
Monoisotopic Mass 161.1052 Da
Chirality (2S, 3R) [Anti-configuration]
(

Optical Rotation
, AcOH) (Varies by solvent/pH)

Spectroscopic Characterization
Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural
connectivity. AHMHA is typically analyzed using Electrospray lonization (ESI) in positive mode.

e Molecular lon:

o :observed at m/z 162.1.

o :observed at m/z 184.1.
e Fragmentation Pattern (MS/MS):
o m/z 144 (

): Loss of the hydroxyl group as water.

o m/z 116 (
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): Decarboxylation, characteristic of
-hydroxy acids.
o m/z 86 (

): Leucine-like iminium ion fragment (cleavage between C2 and C3).

Visualization: MS Fragmentation Pathway

[M+H - H20]+
m/z 144.1
- HCOOH (46)
[M+H - HCOOH]+ w C2-C3 Cleavage Alkyl-Amine Frag
m/z 116.1 J m/z 86.1

Figure 1: Proposed ESI-MS Fragmentation Pathway for AHMHA

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying the relative stereochemistry ((2S, 3R) vs. (2S, 3S)). The
data below corresponds to the free zwitterionic form in Deuterium Oxide (

H NMR Data (400 MHz,
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Shift (
Position Proton

» PpmM)

Multiplicity

Coupling (

, H2)

Assignment
Logic

5 0.89-0.95

Doublet (d)

6.5

Terminal

isopropyl
methyls

4 1.40-1.65

Multiplet (m)

Diastereotopi
¢ methylene

protons

5 1.65-1.75

Multiplet (m)

Methine of
isopropyl
group

3 3.55-3.65

Multiplet (m)

Proton

to amine
(deshielded)

2 4.15-4.25

Doublet (d)

25-40

Proton

to
hydroxyl/carb

oxyl

Stereochemical Insight: The coupling constant

Is the diagnostic parameter.

e (2S, 3R) [Anti]: Typically exhibits a smaller

(~2.5-4.0 Hz) in polar solvents due to specific H-bonding conformations or gauche

arrangements in the zwitterion.

e (2S, 3S) [Syn]: Often displays a slightly larger or distinct coupling depending on the

protecting group, but in free form, the distinction requires careful comparison with authentic

standards or derivatization (e.g., oxazolidinone formation).

C NMR Data (100 MHz,
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)
Shift (
Position Carbon Type Assignment Logic
» PpmM)
Non-equivalent
5 21.5,23.0 methyls due to chiral
center
5 24.8 Methine backbone
4 39.5 Methylene linker
Carbon attached to
3 53.2 )
Amine
Carbon attached to
2 72.1 _
Hydroxyl (downfield)
Carboxylic
1 176.5 _
Acid/Carboxylate

Infrared Spectroscopy (IR)

IR analysis is useful for solid-state characterization and confirming functional group integrity.
e 3400 — 3200 cm

(Broad): O-H and N-H stretching vibrations (strong H-bonding).
e 2960 — 2870 cm

: C-H stretching (Aliphatic).
e 1620 — 1580 cm

: Asymmetric

stretch and

bending (Zwitterionic character).
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e 1400 -1380 cm

: Symmetric

stretch.

Experimental Protocols
Sample Preparation for NMR

To ensure reproducibility and minimize pH-dependent shifts:

e Solvent: Dissolve 5-10 mg of AHMHA in 0.6 mL of
(99.9% D).

o Reference: Use residual HDO peak (

4.79) as the internal reference, or add trace DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)
set to

0.00.

o pH Adjustment: If signals are broad (due to exchange), addition of 1-2
L of
or

can sharpen the peaks by locking the protonation state, though this will shift peak positions.

Stereochemical Validation Workflow

Distinguishing the (2S, 3R) isomer from the (2S, 3S) isomer is the most common challenge.
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Unknown AHMHA Isomer

:

1H NMR Analysis (D20)

:

Measure J(2,3) Coupling

(2S, 3R) Isomer (2S, 3S) Isomer

J~25-40Hz J differs (requires derivatization
(Amastatin-like) for definitive proof)

Optional: Oxazolidinone
Derivatization (NOE Analysis)

Figure 2: Stereochemical Determination Workflow

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Amino-2-hydroxy-5-methylhexanoic acid | C7H15NO3 | CID 173844 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | C7H15NO3 | CID 2762290 -
PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Data Guide: 3-Amino-2-hydroxy-5-
methylhexanoic Acid (AHMHA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216889/docs#spectroscopic-data-guide-3-amino-2-
hydroxy-5-methylhexanoic-acid-ahmhal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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